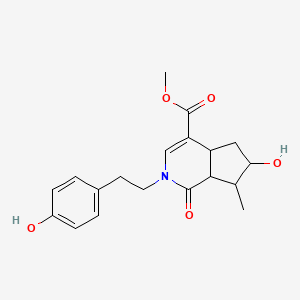
Dinklageine (Strychnos)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinklageine is an alkaloid compound derived from the plant genus Strychnos, specifically from the species Strychnos dinklagei. This genus is well-known for producing various bioactive metabolites, including the highly toxic strychnine. Dinklageine, like other alkaloids from Strychnos, has significant biological activity and has been studied for its potential medicinal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dinklageine involves complex organic reactions, often starting from simpler indole derivatives. One common synthetic route involves the cyclization of indole-1-ylketones using samarium diiodide, which allows for the construction of functionalized N-heterocycles . This method has been optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Dinklageine typically involves the extraction of the compound from the Strychnos dinklagei plant. The extraction process includes maceration of the plant material in solvents such as ethanol or methanol, followed by purification using chromatographic techniques. This method ensures the isolation of Dinklageine in sufficient quantities for research and potential therapeutic use.
Analyse Des Réactions Chimiques
Types of Reactions
Dinklageine undergoes various chemical reactions, including:
Oxidation: Dinklageine can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Dinklageine, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various Dinklageine derivatives, each with unique structural and biological properties. These derivatives are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Dinklageine has been the subject of extensive scientific research due to its bioactive properties. Some key applications include:
Chemistry: Dinklageine and its derivatives are used as model compounds in organic synthesis to develop new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological pathways.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Dinklageine exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It acts as an antagonist of glycine and acetylcholine receptors, leading to increased neuronal excitability . This mechanism is similar to that of strychnine, another well-known alkaloid from the Strychnos genus. The molecular targets and pathways involved include the inhibition of inhibitory neurotransmission, resulting in convulsant activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Strychnine: A highly toxic alkaloid from Strychnos nux-vomica, known for its convulsant effects.
Brucine: Another alkaloid from Strychnos nux-vomica, with similar but less potent effects compared to strychnine.
Curarine: An alkaloid from Strychnos toxifera, used historically as a muscle relaxant.
Uniqueness of Dinklageine
Dinklageine is unique due to its specific structural features and its distinct biological activity profile. Unlike strychnine, which is primarily known for its toxicity, Dinklageine has shown potential for therapeutic applications, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
91668-36-9 |
|---|---|
Formule moléculaire |
C19H23NO5 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
methyl 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1-oxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H23NO5/c1-11-16(22)9-14-15(19(24)25-2)10-20(18(23)17(11)14)8-7-12-3-5-13(21)6-4-12/h3-6,10-11,14,16-17,21-22H,7-9H2,1-2H3 |
Clé InChI |
QAUCSANHJLYHKL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC2C1C(=O)N(C=C2C(=O)OC)CCC3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


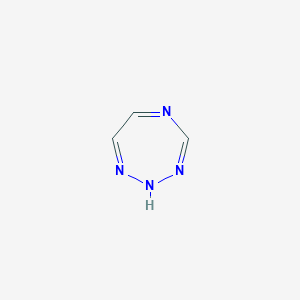

![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
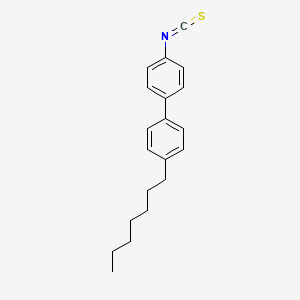
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)



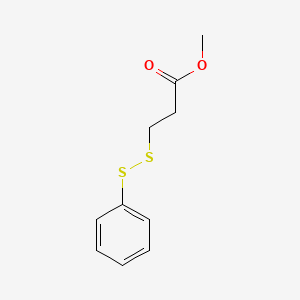
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)
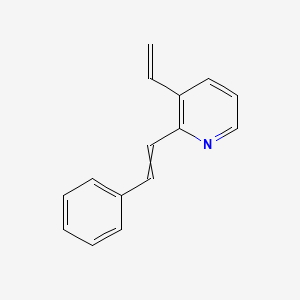
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
